Posaconazol-Verunreinigung D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

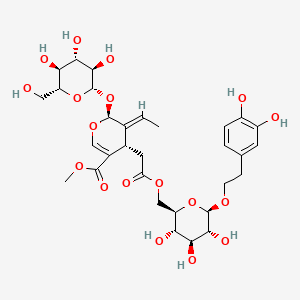

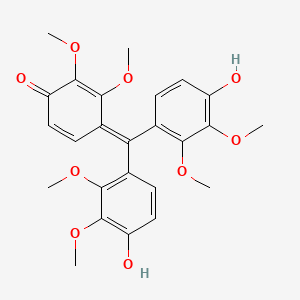

Posaconazole Impurity D is a pharmaceutical reference standard with the chemical name N-(4-((((3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)formamide . It is used in the quality control and development of posaconazole, a broad-spectrum antifungal drug .

Wissenschaftliche Forschungsanwendungen

Therapeutisches Medikamentenmonitoring

Posaconazol-Verunreinigung D: ist entscheidend für die Entwicklung von LC-MS/MS-Methoden für das therapeutische Medikamentenmonitoring . Dies stellt die Wirksamkeit und Sicherheit von Antimykotika-Behandlungen sicher, indem optimale Medikamentenspiegel aufrechterhalten, Toxizität verhindert und klinische Ergebnisse für Patienten mit lebensbedrohlichen Pilzinfektionen verbessert werden.

Onkologie

In der Onkologie spielt This compound eine Rolle bei der Bewertung der Wirksamkeit und Sicherheit von Posaconazol als prophylaktisches Mittel gegen invasive Pilzinfektionen . Es ist besonders wichtig im Zusammenhang mit hämatologischen Malignomen und Stammzelltransplantationen, wo die Aufrechterhaltung therapeutischer Medikamentenspiegel für das Überleben des Patienten entscheidend ist.

Infektionskrankheiten

Klinische Studien haben gezeigt, dass This compound wirksam ist, um invasive Pilzinfektionen (IFIs) bei immungeschwächten Patienten zu verhindern . Es ist ein wichtiger Bestandteil von Studien zur Bewertung der relativen Risikominderung von IFIs und zur Optimierung von Prophylaxestrategien.

Pharmakokinetik

Die Forschung, die This compound beinhaltet, umfasst Studien zur Pharmakokinetik von Posaconazol. Dies beinhaltet das Verständnis, wie das Medikament im Körper aufgenommen, verteilt, metabolisiert und ausgeschieden wird, was für die Dossierstellung und die Sicherstellung der therapeutischen Wirksamkeit unerlässlich ist .

Biochemie

Im Bereich der Biochemie wird This compound verwendet, um die Wechselwirkung von Posaconazol mit biologischen Molekülen zu untersuchen. Es hilft, den Wirkmechanismus des Medikaments auf molekularer Ebene zu verstehen, z. B. die Hemmung der Ergosterolsynthese in Pilzzellmembranen .

Analytische Chemie

This compound: ist in der analytischen Chemie von Bedeutung für die Entwicklung und Validierung von Methoden zum Nachweis und zur Quantifizierung von Posaconazol in verschiedenen Substanzen. Es trägt dazu bei, die Qualität und Konsistenz von Posaconazol-Formulierungen zu gewährleisten .

Wirkmechanismus

Target of Action

Posaconazole, the parent compound of Posaconazole Impurity D, primarily targets the cytochrome P-450 dependent enzyme, sterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a principal sterol in the fungal cell membrane .

Mode of Action

Posaconazole works by interfering with the activity of sterol 14α-demethylase . By binding to the heme cofactor located on the enzyme, it blocks the conversion of lanosterol to ergosterol . This blockage disrupts the synthesis of ergosterol , leading to a decrease in fungal cell membrane formation and stability .

Biochemical Pathways

The primary biochemical pathway affected by Posaconazole is the ergosterol biosynthesis pathway . Ergosterol is essential for maintaining the integrity and fluidity of the fungal cellular membrane. Its depletion leads to an accumulation of 14α-methyl sterols, which alters the membrane structure and function, thereby inhibiting fungal cell growth .

Pharmacokinetics

Posaconazole exhibits high variability in exposure within patients, and also between different patient populations and formulations . The oral suspension formulation of Posaconazole has been associated with erratic absorption profiles, significantly influenced by food and gastrointestinal conditions . Newer formulations, such as the delayed-release tablet and intravenous formulation, have been developed to provide higher and more stable exposure profiles . These formulations require a loading dose on day 1 to achieve high Posaconazole concentrations more quickly .

Result of Action

The inhibition of ergosterol synthesis by Posaconazole leads to a disruption of the fungal cell membrane . This disruption results in the inhibition of fungal cell growth and replication, thereby exerting its antifungal effect . Posaconazole has a broad spectrum of activity against a variety of pathogenic fungi, including Candida spp. resistant to older azoles, Cryptococcus neoformans, Aspergillus spp., and others .

Zukünftige Richtungen

The future directions for Posaconazole Impurity D research could involve exploring an economical and efficient synthesis route that can be applied on a large scale to produce Posaconazole Impurity D . Additionally, understanding and controlling impurities in posaconazole is crucial to ensure the quality, safety, and efficacy of the drug .

Biochemische Analyse

Biochemical Properties

Posaconazole Impurity D, like its parent compound Posaconazole, is likely to interact with various enzymes, proteins, and other biomolecules. Posaconazole is known to inhibit the cytochrome P-450 dependent enzyme, sterol 14α-demethylase, in fungi by binding to the heme cofactor located on the enzyme . This interaction disrupts the synthesis of ergosterol, a key component of the fungal cell membrane .

Cellular Effects

Posaconazole Impurity D’s effects on various types of cells and cellular processes are expected to be similar to those of Posaconazole. Posaconazole is effective in preventing invasive fungal infections among immunocompromised patients, particularly those with hematologic malignancies and recipients of allogenic hematopoietic stem cell transplantation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Posaconazole Impurity D is likely to be similar to that of Posaconazole. Posaconazole exerts its effects at the molecular level by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane . This inhibition is achieved through binding interactions with the enzyme sterol 14α-demethylase, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of Posaconazole Impurity D in laboratory settings would likely mirror those of Posaconazole. Posaconazole has a median terminal elimination half-life of 15–35 hours . It is also known to have a large volume of distribution, indicating extensive extravascular distribution and penetration into intracellular spaces .

Dosage Effects in Animal Models

Posaconazole shows high variability in exposure within patients, but also between different patient populations and between the three available formulations .

Metabolic Pathways

Posaconazole Impurity D is likely to be involved in similar metabolic pathways as Posaconazole. Posaconazole is not metabolized to a significant extent through the cytochrome P450 (CYP) enzyme system . The limited metabolism of Posaconazole is mediated predominantly through phase 2 biotransformations via uridine diphosphate glucuronosyltransferase enzyme pathways .

Transport and Distribution

The transport and distribution of Posaconazole Impurity D within cells and tissues are expected to be similar to those of Posaconazole. Posaconazole primarily circulates in plasma and then is widely distributed to the tissues and is slowly eliminated .

Subcellular Localization

Given its similarity to Posaconazole, it is likely that it may also be found within the same subcellular compartments .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Posaconazole Impurity D involves the conversion of 4-(4-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-N-(2,2-dimethylpropyl)benzamide to 4-(4-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-N-(2,2-dimethylpropyl)benzamide N-oxide using hydrogen peroxide and catalytic amounts of trifluoroacetic acid.", "Starting Materials": [ "4-(4-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-N-(2,2-dimethylpropyl)benzamide", "Hydrogen peroxide", "Trifluoroacetic acid" ], "Reaction": [ "Add hydrogen peroxide and catalytic amounts of trifluoroacetic acid to 4-(4-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-N-(2,2-dimethylpropyl)benzamide", "Stir the mixture at room temperature for several hours", "Quench the reaction with water", "Extract the product with ethyl acetate", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution to obtain 4-(4-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-N-(2,2-dimethylpropyl)benzamide N-oxide" ] } | |

CAS-Nummer |

357189-97-0 |

Molekularformel |

C21H20F2N4O3 |

Molekulargewicht |

414.413 |

IUPAC-Name |

N-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]formamide |

InChI |

InChI=1S/C21H20F2N4O3/c22-16-1-6-19(20(23)7-16)21(11-27-13-24-12-26-27)8-15(10-30-21)9-29-18-4-2-17(3-5-18)25-14-28/h1-7,12-15H,8-11H2,(H,25,28)/t15-,21+/m1/s1 |

InChI-Schlüssel |

FCASVHIAWJZBAQ-VFNWGFHPSA-N |

SMILES |

C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COC4=CC=C(C=C4)NC=O |

Synonyme |

(5R-cis)-4-[5-(2,4-Difluorophenyl)-5-[1,2,4]triazol-1-ylmethyltetrahydrofuran-3-ylmethyl]methoxy-formanilide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.